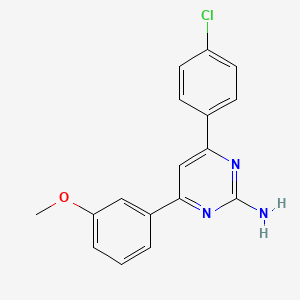
4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine, also known as 4-(4-methylphenyl)-6-(3,4,5-trimethoxy-phenyl)pyrimidine-2-amine, is an organic compound that has been studied extensively for its potential applications in the scientific research field. This compound is a heterocyclic amine that has a unique structure that allows it to interact with biological systems in various ways. This compound has been studied for its potential applications in drug design, as an antioxidant, and as a tool for studying metabolic pathways.
Scientific Research Applications
4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine(4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-aminemethylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has been studied extensively for its potential applications in the scientific research field. This compound has been used as a tool for studying metabolic pathways, as an antioxidant, and as a potential drug design tool. 4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine(4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-aminemethylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has also been studied for its potential applications in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Mechanism of Action
The mechanism of action of 4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine(4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-aminemethylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is not fully understood. However, it is believed that this compound interacts with biological systems in a variety of ways. For example, this compound has been shown to interact with certain receptors in the body, such as the serotonin receptor 5-HT2A, as well as with enzymes involved in metabolic pathways. In addition, this compound has been shown to interact with DNA and RNA, suggesting that it may have potential applications in gene regulation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine(4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-aminemethylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine have been studied extensively. This compound has been shown to have antioxidant activity, as well as to interact with certain enzymes involved in metabolic pathways. In addition, this compound has been shown to interact with certain receptors in the body, such as the serotonin receptor 5-HT2A. Furthermore, this compound has been shown to have anti-inflammatory and anti-cancer effects in animal studies.
Advantages and Limitations for Lab Experiments
The use of 4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine(4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-aminemethylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine in laboratory experiments offers a number of advantages. This compound can be synthesized relatively easily, and it has a relatively low toxicity. Furthermore, this compound has been studied extensively, allowing researchers to better understand its potential applications. However, there are also some limitations to the use of this compound in laboratory experiments. For example, this compound is not very soluble in water, and it can be difficult to store for extended periods of time.
Future Directions
The potential applications of 4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine(4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-aminemethylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine are still being explored. Some potential future directions for research include further study of the compound's antioxidant activity, its ability to interact with certain receptors, and its potential applications in gene regulation. In addition, further research into the compound's anti-inflammatory and anti-cancer effects could lead to the development of new and improved treatments for these diseases. Finally, further research into the compound's potential applications in drug design could lead to the development of new and improved drugs.
Synthesis Methods
The synthesis of 4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine(4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-aminemethylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine can be achieved through a variety of methods. The most common method is the reaction of 4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-aminemethylphenol with 3,4,5-trimethoxybenzaldehyde in the presence of a base, such as sodium hydroxide. This reaction results in the formation of 4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine(4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-aminemethylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine. Other methods for the synthesis of 4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine(4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-aminemethylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine include the reaction of 4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-aminemethylphenol with 3,4,5-trimethoxyphenylmagnesium bromide or the reaction of 4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-aminemethylphenol with 3,4,5-trimethoxyphenylboronic acid.
properties
IUPAC Name |
4-(4-methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-12-5-7-13(8-6-12)15-11-16(23-20(21)22-15)14-9-17(24-2)19(26-4)18(10-14)25-3/h5-11H,1-4H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAFUFGWZLRJOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














